
Solamargine
Overview
Description
Solamargine is a cytotoxic glycoalkaloid derived from the steroidal alkaloid solasodine. It is found in plants of the Solanaceae family, such as potatoes, tomatoes, and eggplants. This compound has been isolated from Solanum nigrum and is known for its potent anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Solamargine can be synthesized through various methods, including ultrasonic maceration and liquid-liquid extraction. The bioactive constituents are isolated from the aqueous fraction using column chromatography, solid-phase extraction, and preparative thin-layer chromatography .
Industrial Production Methods: Industrial production of this compound involves the cultivation of endophytic fungi from Solanum nigrum. These fungi produce this compound in significant quantities, which can be optimized through media optimization, OSMAC (One Strain Many Compounds), or epigenetic modifiers .
Chemical Reactions Analysis
Types of Reactions: Solamargine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to induce non-selective cytotoxicity and P-glycoprotein inhibition .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include solvents for liquid-liquid extraction and chromatographic techniques for isolation and purification .
Major Products Formed: The major products formed from the reactions involving this compound include bioactive fractions that exhibit potent cytotoxicity and P-glycoprotein inhibition .
Scientific Research Applications
Anticancer Properties
1. Mechanism of Action
Solamargine exhibits anticancer effects through multiple pathways, including:
- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in various cancer cell lines by altering mitochondrial membrane potential and regulating apoptosis-associated proteins such as B-cell lymphoma-2 (Bcl-2) and Bcl-2-associated X protein (Bax) . For instance, in cholangiocarcinoma QBC939 cells, this compound decreased Bcl-2 expression while increasing Bax levels, leading to enhanced apoptosis .
- Inhibition of Cell Viability : Studies have shown that this compound suppresses cell viability in several cancer types, including gastric cancer and hepatocellular carcinoma. It acts through the extracellular signal-regulated kinase (Erk)1/2 mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell survival .
- Cell Cycle Arrest : this compound has been reported to induce G0/G1 phase arrest in cancer cells, contributing to its overall anticancer efficacy. This was particularly noted in studies involving cisplatin-resistant lung cancer cell lines, where this compound acted as a sensitizer to enhance the effects of chemotherapy .
2. Case Studies
Antiviral Activity
Recent studies have begun to explore the antiviral properties of this compound, particularly against hepatitis B virus (HBV). Preliminary findings suggest that this compound interacts with specific viral promoters and may inhibit HBV replication, indicating its potential as an antiviral agent alongside its anticancer properties .
Summary of Findings
The diverse applications of this compound highlight its potential as a therapeutic agent across various domains:
- Anticancer Applications : this compound shows promise in treating multiple types of cancer by inducing apoptosis, inhibiting cell viability, and enhancing chemotherapy efficacy.
- Antiviral Potential : Emerging evidence suggests that this compound may also serve as an antiviral agent, warranting further investigation into its mechanisms and effectiveness.
Mechanism of Action
Solamargine exerts its effects through multiple mechanisms. It induces cellular necrosis in melanoma cancer cells by triggering lysosomal membrane permeabilization, leading to the release of cytochrome c and upregulation of TNFR1. This activates the extrinsic mitochondrial death pathway . Additionally, this compound inhibits the migration and invasion of HepG2 cells by down-regulating MMP-2 and MMP-9 expression and activity .
Comparison with Similar Compounds
Solamargine is often compared with other steroidal glycoalkaloids such as solanine and solasonine. While solanine is not bioactive, this compound displays potent cytotoxicity and P-glycoprotein inhibition . This compound and solasonine show similar efficacy against certain biological targets, but this compound is unique in its ability to induce cellular necrosis through the extrinsic mitochondrial death pathway .
List of Similar Compounds:- Solanine
- Solasonine
- Solasodine
This compound stands out due to its potent anticancer properties and unique mechanism of action, making it a valuable compound for scientific research and potential therapeutic applications.
Biological Activity
Solamargine, a glycoalkaloid derived from the Solanum species, particularly Solanum nigrum, has garnered significant attention for its diverse biological activities, particularly in the fields of oncology and virology. This article explores the compound's mechanisms of action, therapeutic potential, and relevant case studies.
Overview of this compound
This compound is a steroidal alkaloid known for its cytotoxic properties against various cancer cell lines and its antiviral effects. Its mechanism of action primarily involves the induction of apoptosis and cell cycle arrest in tumor cells, alongside potential applications in treating viral infections.
- Induction of Apoptosis : this compound has been shown to induce apoptosis in various cancer cell lines, including gastric cancer (GC) and liver cancer cells. In studies, this compound treatment resulted in significant morphological changes in cancer cells, along with a decrease in cell viability observed through live-cell imaging systems .
- Cell Cycle Arrest : Research indicates that this compound induces cell cycle arrest at different phases depending on the cancer type. For instance, it has been reported to cause G0/G1-phase arrest in DDP-resistant lung cancer cells and S-phase arrest in liver cancer cells .
- Inhibition of Signaling Pathways : this compound affects several signaling pathways critical to cancer progression. In gastric cancer models, it was found to inhibit the Erk1/2 MAPK signaling pathway, which is essential for cell proliferation and survival . Additionally, it has been identified as a sensitizer for cisplatin, enhancing its efficacy against resistant cancer cells .
Case Studies
- Gastric Cancer : A study demonstrated that this compound significantly suppressed tumor growth in xenograft mouse models by inducing apoptosis and reducing cell viability across multiple GC cell lines (AGS, BGC823, SGC7901, HGC27, MGC803) in a dose-dependent manner .
- Liver Cancer : In another investigation, this compound exhibited antiproliferative effects against liver cancer cell lines (Huh7 and HepG2), leading to cell cycle arrest and increased apoptosis rates .
Antiviral Activity
Recent studies have highlighted this compound's potential as an antiviral agent, particularly against Hepatitis B Virus (HBV). It was shown to inhibit HBV replication by interacting with the HBV core promoter and reducing the expression levels of pregenomic RNA (pgRNA) .
This compound binds to Myeloid Zinc Finger 1 (MZF1), inhibiting its activity on the HBV core promoter. This interaction leads to decreased pgRNA levels and subsequently reduces viral replication .
Comparative Efficacy
The following table summarizes key findings regarding the biological activity of this compound across different studies:
Properties
IUPAC Name |
2-[4-hydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl)oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H73NO15/c1-19-9-14-45(46-17-19)20(2)30-28(61-45)16-27-25-8-7-23-15-24(10-12-43(23,5)26(25)11-13-44(27,30)6)57-42-39(60-41-36(53)34(51)32(49)22(4)56-41)37(54)38(29(18-47)58-42)59-40-35(52)33(50)31(48)21(3)55-40/h7,19-22,24-42,46-54H,8-18H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWUSSKCCUMJHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)NC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H73NO15 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
868.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20311-51-7 | |
Record name | Solamargine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407810 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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